molecular formula C7H11ClO2 B14680277 5-Chloro-4,4,5-trimethyloxolan-2-one CAS No. 35167-47-6

5-Chloro-4,4,5-trimethyloxolan-2-one

Cat. No.: B14680277
CAS No.: 35167-47-6
M. Wt: 162.61 g/mol
InChI Key: GWTBPAWNNAEKEL-UHFFFAOYSA-N
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Description

5-Chloro-4,4,5-trimethyloxolan-2-one is an organic compound with the molecular formula C6H9ClO2 It is a derivative of oxolane, characterized by the presence of a chlorine atom and three methyl groups attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4,4,5-trimethyloxolan-2-one typically involves the chlorination of 4,4,5-trimethyloxolan-2-one The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and temperature control to enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4,4,5-trimethyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted oxolane derivatives.

Scientific Research Applications

5-Chloro-4,4,5-trimethyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4,4,5-trimethyloxolan-2-one involves its interaction with specific molecular targets. The chlorine atom and the oxolane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4,5-Trimethyloxolan-2-one: Lacks the chlorine atom, resulting in different reactivity and properties.

    5-Bromo-4,4,5-trimethyloxolan-2-one: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.

    5-Chloro-4,4-dimethyloxolan-2-one: Similar but with fewer methyl groups, affecting its steric and electronic properties.

Uniqueness

5-Chloro-4,4,5-trimethyloxolan-2-one is unique due to the presence of both the chlorine atom and three methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

35167-47-6

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

5-chloro-4,4,5-trimethyloxolan-2-one

InChI

InChI=1S/C7H11ClO2/c1-6(2)4-5(9)10-7(6,3)8/h4H2,1-3H3

InChI Key

GWTBPAWNNAEKEL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC1(C)Cl)C

Origin of Product

United States

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